molecular formula C10H14NS+ B12472669 3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium

3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium

Cat. No.: B12472669
M. Wt: 180.29 g/mol
InChI Key: MPBBVXQANLXLCB-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium is a heterocyclic organic compound that belongs to the benzothiazolium family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a dihydro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the ethyl and methyl substituents.

    2-Methylbenzothiazole: Similar to 3-Ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium but without the ethyl group.

    3-Ethylbenzothiazole: Similar but without the methyl group.

Uniqueness

This compound is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C10H14NS+

Molecular Weight

180.29 g/mol

IUPAC Name

3-ethyl-2-methyl-3a,7a-dihydro-1,3-benzothiazol-3-ium

InChI

InChI=1S/C10H14NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7,9-10H,3H2,1-2H3/q+1

InChI Key

MPBBVXQANLXLCB-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2C1C=CC=C2)C

Origin of Product

United States

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